The synthesis of 2,3-dihydroxy-7-sulphamoyl-benzo[f]quinoxaline typically involves several multi-step organic reactions. One common method includes:
This process allows for the formation of the target compound while ensuring high purity and yield.
The molecular structure of 2,3-dihydroxy-7-sulphamoyl-benzo[f]quinoxaline features a quinoxaline core substituted with hydroxyl and sulfonamide groups. Key structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm the structure and purity of synthesized compounds.
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline participates in various chemical reactions, primarily due to its functional groups:
These reactions are significant for modifying the compound to improve its efficacy or reduce toxicity.
The mechanism of action for 2,3-dihydroxy-7-sulphamoyl-benzo[f]quinoxaline primarily involves its role as an antagonist at glutamate receptors, particularly the non-N-methyl-D-aspartate subtype. Key points include:
These mechanisms highlight its potential therapeutic applications in neurodegenerative diseases.
The physical and chemical properties of 2,3-dihydroxy-7-sulphamoyl-benzo[f]quinoxaline include:
These properties are critical for determining appropriate handling and storage conditions.
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline has several scientific applications:
The ongoing research into this compound continues to unveil its potential benefits in various biomedical fields.
The compound is systematically named as 2,3-dihydroxybenzo[f]quinoxaline-7-sulfonamide according to IUPAC conventions [2] [5] [7]. Its molecular formula is C₁₂H₉N₃O₄S, with a molecular weight of 291.28 g/mol [1] [2] [5]. The structure integrates a benzo[f]quinoxaline core substituted with two hydroxyl groups at positions 2 and 3, and a sulfonamide moiety at position 7. This configuration is critical for its electronic properties and potential as a pharmacophore. The CAS registry number 118876-57-6 uniquely identifies the compound in chemical databases [1] [5] [7].
Table 1: Molecular Descriptors of 2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Property | Value |
---|---|
IUPAC Name | 2,3-Dihydroxybenzo[f]quinoxaline-7-sulfonamide |
Molecular Formula | C₁₂H₉N₃O₄S |
Molecular Weight | 291.28 g/mol |
CAS Registry Number | 118876-57-6 |
Canonical SMILES | NS(=O)(=O)c₁cccc₂c₁ccc₃nc(O)c(O)nc₂₃ [2] [7] |
Although experimental spectral data are not fully reported in the available literature, key identifiers support structural elucidation:
The InChI Key (WMMJNDRCLVWVIF-UHFFFAOYSA-N) provides a standardized descriptor for computational chemical studies [2] [7].
No experimental crystallographic data (e.g., X-ray diffraction parameters) are available in the searched literature. However, computational modeling suggests:
Key properties documented in suppliers’ technical data include:
Table 2: Summary of Physicochemical Properties
Property | Value/Description |
---|---|
Melting Point | >300°C (decomposition) |
Solubility | Slightly soluble in DMSO |
Solid Form | Brown crystalline powder |
Stability | Stable at +4°C; hygroscopic |
pKa | Not experimentally determined |
Research Gaps: Experimental validation of pKa, comprehensive NMR/IR assignments, and crystallographic data remain outstanding. These properties are essential for rational drug design or material science applications [1] [7] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7